4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol

Medicinal Chemistry Pharmacophore Design HSP90 Inhibition

Unlike the 5‑benzenesulfonamide regioisomer (CAS 181695‑84‑1), this compound presents a resorcinol motif that provides two phenolic –OH H‑bond donors critical for HSP90α binding (Kd ~11 nM in resorcinylic series). The methyl‑phenyl‑resorcinol substitution pattern creates a unique pharmacophore topology not obtainable by generic analogs. Synthetic handles on the resorcinol ring allow alkylation, acylation, or sulfonation for focused library generation. For COX‑2 counter‑screening or resorcinol‑driven cellular assays, requesting this specific CAS ensures reproducible results.

Molecular Formula C16H13NO3
Molecular Weight 267.284
CAS No. 879761-86-1
Cat. No. B2630265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol
CAS879761-86-1
Molecular FormulaC16H13NO3
Molecular Weight267.284
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C16H13NO3/c1-10-15(11-5-3-2-4-6-11)16(20-17-10)13-8-7-12(18)9-14(13)19/h2-9,18-19H,1H3
InChIKeyUZUXPZBCKKWSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol (CAS 879761-86-1): Procurement-Relevant Identity and Structural Classification


4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol (CAS 879761-86-1) is a synthetic small molecule with molecular formula C16H13NO3 and molecular weight 267.28 g/mol . It belongs to the 3,4,5-trisubstituted isoxazole class, featuring a central isoxazole ring bearing a methyl group at position 3, a phenyl ring at position 4, and a resorcinol (benzene-1,3-diol) moiety at position 5 . The compound is commercially available as a screening compound from vendors including Life Chemicals (catalog F2106-0139) with purity specifications of ≥90% .

Why In-Class Isoxazole-Resorcinol Compounds Cannot Serve as Drop-In Replacements for 879761-86-1


Within the isoxazole-resorcinol chemical space, the specific substitution pattern—methyl at position 3, phenyl at position 4, and resorcinol at position 5 of the isoxazole ring—creates a unique three-dimensional pharmacophore and hydrogen-bond donor/acceptor topology that is not replicated by regioisomers or analogs with different substituent placement . The 5-(resorcinol) connectivity directly influences the dihedral angle between the resorcinol and isoxazole rings, altering both conformational preferences and the spatial presentation of the two phenolic hydroxyl groups critical for target engagement in biological systems [1]. Even closely related compounds such as the 5-benzenesulfonamide analog (CAS 181695-84-1) differ substantially—the resorcinol moiety in 879761-86-1 provides two hydrogen-bond donors (cLogP ≈ 3.0–3.4 predicted range) versus the sulfonamide's distinct acidity and polarity profile, resulting in divergent solubility, permeability, and target-binding characteristics . Generic substitution without quantitative comparative data therefore carries a high risk of irreproducible screening outcomes.

Quantitative Differentiation Evidence for 4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol (879761-86-1) Versus Structural Analogs


Resorcinol vs. Sulfonamide Substituent: Hydrogen-Bond Donor Capacity Differentiation

The resorcinol (benzene-1,3-diol) substituent at position 5 of the isoxazole ring in 879761-86-1 provides two hydrogen-bond donor (HBD) groups, compared to the sulfonamide analog 4-(3-methyl-4-phenylisoxazol-5-yl)benzenesulfonamide (CAS 181695-84-1) which presents a different HBD/HBA pattern. In class-level SAR for resorcinylic isoxazole HSP90 inhibitors, the 2′,4′-dihydroxy substitution pattern on the phenyl ring is essential for target binding: the most potent inhibitors such as CCT239215 (Kd = 11 nM at HSP90α) rely on the free dihydroxy resorcinol motif, while dimethoxy or monomethoxy analogs lose binding entirely [1]. The sulfonamide analog 181695-84-1 is classified as a parecoxib impurity and lacks the resorcinol pharmacophore entirely, making it unsuitable for applications requiring resorcinol-mediated target engagement .

Medicinal Chemistry Pharmacophore Design HSP90 Inhibition

Purity Specification: 879761-86-1 (≥90%) vs. Structural Analogs with Defined Purity Grades

879761-86-1 is commercially supplied with a certified purity of ≥90% from Life Chemicals (catalog F2106-0139) as a solid, suitable for high-throughput screening without additional purification . In contrast, the structurally related sulfonamide analog CAS 181695-84-1 is typically supplied at ≥95% purity but is explicitly categorized as a pharmaceutical impurity reference standard (Parecoxib Impurity 33/39), not as a screening compound . The alternative supplier CheMenu offers 879761-86-1 at ≥95% purity (catalog CM867789) . For procurement decisions, the ≥95% grade offers lower batch-to-batch variability risk, while the ≥90% grade provides cost-efficiency for initial large-scale screening campaigns.

Chemical Procurement Screening Library Quality Analytical Chemistry

Substitution Pattern Topology: 5-Resorcinyl vs. 4-Resorcinyl Isoxazole Regioisomers

879761-86-1 features the resorcinol group at position 5 of the isoxazole ring adjacent to the ring oxygen. The regioisomeric arrangement where resorcinol occupies position 4 (as in certain bis-isoxazolyl-1,3-diol series) produces fundamentally different molecular shape and electronic distribution [1]. In antibacterial SAR studies on 4,6-bis(isoxazolyl)benzene-1,3-diols, the connectivity pattern directly determines the POM (Petra/Osiris/Molinspiration) bioactivity scores and antibacterial potency, with specific regioisomers showing MIC values against S. aureus and E. coli that differ substantially between substitution patterns [2]. Although no direct antibacterial data are available for 879761-86-1, the established regioisomer-dependent activity in the isoxazole-resorcinol class means that 4-resorcinyl and 5-resorcinyl isomers cannot be treated as interchangeable.

Structure-Activity Relationship Molecular Topology Chemical Biology

Application Scenarios for 4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol Based on Established Differentiation Evidence


High-Throughput Screening for Resorcinol-Dependent Protein Targets (HSP90, ERβ)

879761-86-1 is suitable as a screening compound in assays targeting proteins where the resorcinol (2,4-dihydroxyphenyl) motif is a validated pharmacophore. Class-level evidence from resorcinylic isoxazole amide inhibitors demonstrates that the free dihydroxy substitution pattern is essential for HSP90α binding, with the most potent analog CCT239215 achieving Kd = 11 nM [1]. The sulfonamide analog (CAS 181695-84-1) lacks this pharmacophore and cannot serve as a substitute in such screens . Researchers should verify structural identity by ¹H NMR and HPLC before use, given the ≥90% purity specification.

Medicinal Chemistry Hit Expansion via Phenolic Derivatization

The two phenolic –OH groups on the resorcinol ring of 879761-86-1 provide synthetic handles for alkylation, acylation, or sulfonation chemistry to generate focused analog libraries. This contrasts with the sulfonamide analog CAS 181695-84-1, where the sulfonamide group is less amenable to the same diversification reactions [1]. The 5-resorcinyl-isoxazole connectivity further ensures that derivatization products maintain the spatial orientation required for structure-activity relationship studies in resorcinol-binding target families .

Pharmacophore Validation and Counter-Screening in COX-2/Isoxazole Drug Discovery Programs

In NSAID discovery programs exploring the 3,4-diarylisoxazole scaffold (exemplified by valdecoxib and parecoxib), 879761-86-1 serves as a control compound bearing the resorcinol replacement of the typical benzenesulfonamide group. The commercial availability of 879761-86-1 at ≥90–95% purity enables rapid procurement for counter-screening to determine whether the resorcinol modification retains, enhances, or abolishes COX-2 inhibitory activity relative to the sulfonamide-bearing clinical candidates [1].

Chemical Biology Probe for Resorcinol-Mediated Cellular Effects Independent of Isoxazole-Specific Pharmacology

Given the established ability of resorcinol-containing compounds to suppress COX-2 promoter activity in colon cancer cells [1], 879761-86-1 can be employed as a structurally defined probe to dissect resorcinol-driven cellular effects from isoxazole-scaffold-driven pharmacology. The compound's single-isoxazole architecture distinguishes it from bis-isoxazolyl congeners used in antibacterial studies, allowing cleaner interpretation of phenotype-based screening results .

Quote Request

Request a Quote for 4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.